
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one
Vue d'ensemble
Description
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one (MPP) is a synthesized compound that has been studied for its potential applications in scientific research. MPP is a pyrazinone derivative, which is a type of heterocyclic compound with an aromatic ring system. It is a colorless crystalline solid that is slightly soluble in water and has a molecular weight of 176.2 g/mol. MPP has been studied for its ability to act as a ligand in coordination chemistry and as a catalyst in organic reactions. Additionally, it has been investigated for its potential biochemical and physiological effects.
Applications De Recherche Scientifique
Here is a comprehensive analysis of the scientific research applications of “5-(4-Methoxy-phenyl)-1H-pyrazin-2-one”, focusing on several unique applications:
Biochemistry Research
In biochemistry, “5-(4-Methoxy-phenyl)-1H-pyrazin-2-one” is utilized for studying enzyme activities and interactions with other biochemical substances. It may act as an inhibitor or modulator in enzymatic reactions, which is crucial for understanding metabolic pathways .
Material Science
The compound finds applications in material science, particularly in the synthesis of mesoporous materials and carbon nitride structures, which have implications for energy storage and conversion technologies .
Cancer Research
It has been indicated that derivatives of this compound can inhibit cell proliferation in various cancer cell lines, making it a valuable tool for cancer research and the development of potential cancer therapies .
Pharmacological Research
“5-(4-Methoxy-phenyl)-1H-pyrazin-2-one” derivatives are explored for their pharmacological properties, such as inhibiting specific enzymes involved in lipid peroxidation, which is relevant for conditions like inflammation and cancer .
Catalysis and Chemical Reactions
The compound is also used in catalysis, aiding in various chemical reactions that are essential for synthesizing new chemical entities or intermediates used across different fields of chemistry .
Environmental Chemistry
In environmental chemistry, this compound’s derivatives are studied for their potential use in biocatalytic processes, contributing to more sustainable and eco-friendly chemical production methods .
Propriétés
IUPAC Name |
5-(4-methoxyphenyl)-1H-pyrazin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10-6-13-11(14)7-12-10/h2-7H,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYBHALGKRHKRPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CNC(=O)C=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50506365 | |
| Record name | 5-(4-Methoxyphenyl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Methoxy-phenyl)-1H-pyrazin-2-one | |
CAS RN |
76849-79-1 | |
| Record name | 5-(4-Methoxyphenyl)pyrazin-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50506365 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



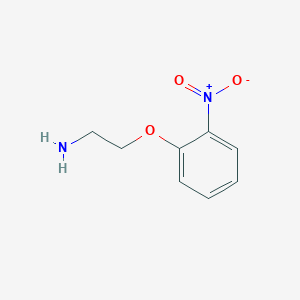
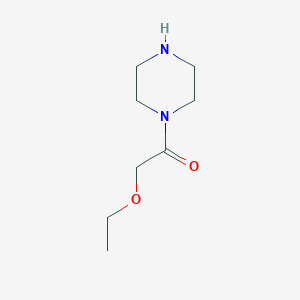
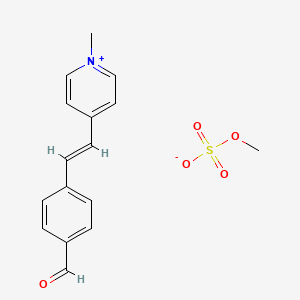
![2,2-Difluoro-2-[1,1,2,2-tetrafluoro-2-[1,1,2,2-tetrafluoro-2-(1,1,2-trifluoro-2-oxoethoxy)ethoxy]ethoxy]acetyl fluoride](/img/structure/B1610511.png)
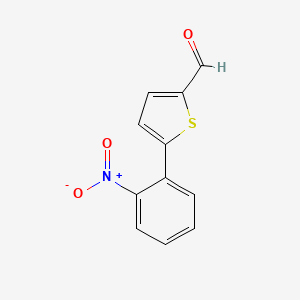
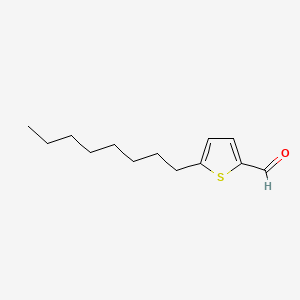
![2-[3-(1-Piperidinyl)propoxy]benzaldehyde](/img/structure/B1610514.png)

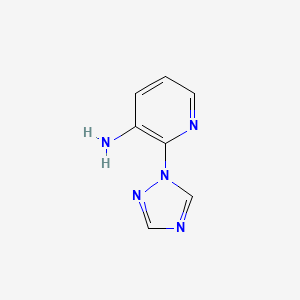


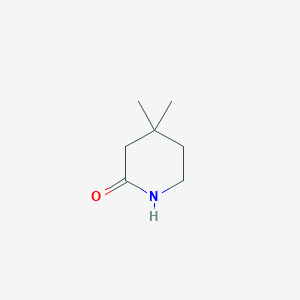

![7-Chloroimidazo[1,2-a]pyrimidin-5-amine](/img/structure/B1610530.png)